Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride
Description
Methyl 5-cyclohexylpiperidine-2-carboxylate hydrochloride is a piperidine-derived compound with the molecular formula C₁₃H₂₄ClNO₂ and a molecular weight of 261.79 g/mol (CAS No. EN300-754271) . Its structure features a cyclohexyl substituent at the 5-position of the piperidine ring and a methyl ester group at the 2-position, with the hydrochloride salt enhancing solubility and stability.
Properties
IUPAC Name |
methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-16-13(15)12-8-7-11(9-14-12)10-5-3-2-4-6-10;/h10-12,14H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBNVUDPGSIAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)C2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride typically involves the esterification of 5-cyclohexylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride is a chemical compound with applications in various scientific research fields, including chemistry, biology, and industry. Its unique structural features confer distinct chemical reactivity and biological activity, making it valuable for research and development.
Scientific Research Applications
- Chemistry As a building block for synthesizing more complex molecules.
- Biology In studies involving receptor binding and enzyme inhibition.
- Industry In the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
- Substitution Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group. Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Use as a building block
The compound is used as a building block for synthesizing more complex molecules. The synthesis of this compound typically involves the esterification of 5-cyclohexylpiperidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification, and the resulting ester is then purified by recrystallization or chromatography. In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Structural Features and Activity
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, influencing its interaction with molecular targets and making it a valuable compound for research and development.
Piperidine Derivatives in Research
Mechanism of Action
The mechanism of action of Methyl 5-cyclohexylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Methyl Piperidine-2-carboxylate Hydrochloride (CAS 32559-18-5)
- Molecular Formula: C₇H₁₄ClNO₂
- Molecular Weight : 179.65 g/mol
- Key Differences : Lacks the cyclohexyl group at the 5-position, resulting in reduced lipophilicity and steric bulk.
- Applications : Used as an intermediate in synthesizing analgesics and anticonvulsants. Its simpler structure may favor faster metabolic clearance compared to the target compound .
cis-Dimethyl Piperidine-2,6-dicarboxylate Hydrochloride (CAS 59234-48-9)
Methyl 4-Chloropyridine-2-carboxylate Hydrochloride (CAS 176977-85-8)
- Molecular Formula: C₇H₇Cl₂NO₂
- Molecular Weight : 216.05 g/mol
- Key Differences: Features a chlorine-substituted pyridine ring instead of a piperidine ring.
Meperidine Hydrochloride (Pethidine, CAS 50-13-5)
2-DPMP Hydrochloride (Desoxypipradrol, CAS 5807-81-8)
- Molecular Formula : C₁₈H₂₂ClN
- Molecular Weight : 287.8 g/mol
- Key Differences : Contains a diphenylmethyl group, increasing aromaticity and dopamine reuptake inhibition potency. The bulkier structure may prolong CNS activity compared to the cyclohexyl-substituted target compound .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
- Cyclohexyl Group (Target Compound) : Enhances lipophilicity (logP ~2.5 estimated), promoting blood-brain barrier penetration. The steric bulk may reduce off-target interactions but limit binding to compact active sites.
- Chlorine or Pyridine (Analogues) : Increase polarity and electron-deficient character, altering solubility and metabolic stability. For example, Methyl 4-chloropyridine-2-carboxylate hydrochloride has higher aqueous solubility (∼50 mg/mL) than the target compound .
- Ester Variations : Methyl esters (target compound) vs. ethyl esters (Meperidine) influence hydrolysis rates. Ethyl esters (e.g., Meperidine) exhibit slower enzymatic cleavage, prolonging half-life .
Research Findings and Data Tables
Physicochemical Comparison
| Compound (CAS) | Molecular Weight | logP (Estimated) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound (EN300-754271) | 261.79 | 2.5 | ~10 |
| Methyl Piperidine-2-carboxylate HCl (32559-18-5) | 179.65 | 1.2 | ~30 |
| Meperidine HCl (50-13-5) | 283.8 | 2.8 | ~20 |
| 2-DPMP HCl (5807-81-8) | 287.8 | 3.5 | ~5 |
Biological Activity
Methyl 5-cyclohexylpiperidine-2-carboxylate; hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.
Chemical Structure and Synthesis
Methyl 5-cyclohexylpiperidine-2-carboxylate; hydrochloride is a piperidine derivative characterized by a cyclohexyl group. The synthesis typically involves multi-step reactions, including the formation of the piperidine ring and subsequent functionalization to introduce the carboxylate group. The compound's structure is pivotal for its interaction with biological targets.
Receptor Interactions
The biological activity of methyl 5-cyclohexylpiperidine-2-carboxylate; hydrochloride is primarily linked to its role as a ligand for various receptors. Research indicates that similar compounds can modulate neurotransmitter systems, particularly those involved in pain and anxiety regulation. This suggests potential applications in treating conditions such as chronic pain and anxiety disorders.
Table 1: Interaction with Biological Targets
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of piperidine derivatives against various pathogens, including Mycobacterium tuberculosis. The compound's structural analogs have shown significant inhibitory effects, with minimum inhibitory concentrations (MIC) indicating potent activity against bacterial growth .
Table 2: Antimicrobial Activity Data
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| Methyl 5-cyclohexylpiperidine-2-carboxylate | <20 | >90% |
| Analog A | 6.3 | 100% |
| Analog B | 23 | 97% |
Study on Pain Management
A notable study investigated the efficacy of methyl 5-cyclohexylpiperidine-2-carboxylate; hydrochloride in a pain management model. The compound was administered to animal models experiencing neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent.
Cancer Research Implications
In cancer research, the compound's interaction with the M3 receptor has been linked to tumor cell proliferation. Studies demonstrated that blocking this receptor could inhibit the growth of colorectal cancer cells, highlighting its therapeutic potential in oncology .
Q & A
Q. Core methods :
- NMR : ¹H/¹³C NMR to confirm cyclohexyl (δ 1.0–2.0 ppm, multiplet) and ester carbonyl (δ 165–175 ppm) groups .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) and mass confirmation (theoretical [M+H]⁺ = 262.2) .
- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .
Data contradiction resolution : Cross-validate discrepancies (e.g., unexpected Cl⁻ content) via ion chromatography or titration .
What are the primary research applications of this compound in life sciences?
- Medicinal chemistry : Acts as a precursor for receptor ligands (e.g., opioid or enzyme inhibitors) due to its piperidine scaffold .
- Chemical biology : Used in structure-activity relationship (SAR) studies to modify steric hindrance via the cyclohexyl group .
- Neuroscience : Analogous piperidine hydrochlorides exhibit blood-brain barrier permeability, suggesting potential CNS-targeted drug development .
Advanced Research Questions
How can computational modeling guide the design of derivatives with enhanced binding affinity to target receptors?
Q. Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock to simulate interactions between the cyclohexyl-piperidine core and receptor active sites (e.g., μ-opioid or σ receptors) .
- QSAR : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with in vitro activity data to predict optimal substituents .
Case study : Methyl 5-cyclohexyl derivatives showed 3-fold higher simulated binding energy to σ-1 receptors compared to non-substituted analogs .
How should researchers address discrepancies in solubility and stability data across experimental setups?
Q. Common contradictions :
- Solubility : Varies significantly in aqueous vs. DMSO systems. For in vitro assays, pre-dissolve in DMSO (≤1% v/v) and dilute in PBS .
- Stability : Hydrolysis of the ester group occurs at pH > 6. Use buffered solutions (pH 4–6) and validate stability via LC-MS over 24 h .
Mitigation : Include internal standards (e.g., deuterated analogs) in kinetic studies to normalize degradation rates .
What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
Q. Chiral resolution :
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce imine intermediates with >90% enantiomeric excess (ee) .
- Chromatographic separation : Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative-scale resolution .
Validation : Compare optical rotation ([α]D²⁵) with literature values and confirm ee via chiral HPLC .
How do structural modifications to the cyclohexyl group impact pharmacokinetic properties?
Q. Key findings :
- Lipophilicity : Cyclohexyl substitution increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic stability : In vitro microsomal assays show slower CYP450-mediated oxidation compared to phenyl analogs (t₁/₂ = 45 vs. 22 min) .
Recommendation : Balance lipophilicity via fluorinated or hydroxylated cyclohexyl derivatives to improve ADME profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
